molecular formula C24H15ClO3 B11159868 3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one

3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11159868
M. Wt: 386.8 g/mol
InChI Key: ZAUSEHWNOJJGFX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[2,3-f]chromene core substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one can be achieved through several synthetic routes. One common method involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with appropriate reagents under controlled conditions . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration, depending on the desired product. The major products formed from these reactions can vary, but they often include derivatives with modified functional groups that enhance the compound’s properties .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit affinity for heat shock proteins, which play a role in its antiproliferative activities . The compound’s effects are mediated through its ability to modulate these molecular targets, leading to changes in cellular processes and outcomes.

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one can be compared to other similar compounds, such as 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one and 3-(4-chlorophenyl)-9-ethyl-4-methylfuro[2,3-f]chromen-7-one These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications

Properties

Molecular Formula

C24H15ClO3

Molecular Weight

386.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-methyl-9-phenylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C24H15ClO3/c1-14-11-20-23(18(12-21(26)28-20)15-5-3-2-4-6-15)24-22(14)19(13-27-24)16-7-9-17(25)10-8-16/h2-13H,1H3

InChI Key

ZAUSEHWNOJJGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=CO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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